4/'/'-Hydroxyisojasminin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

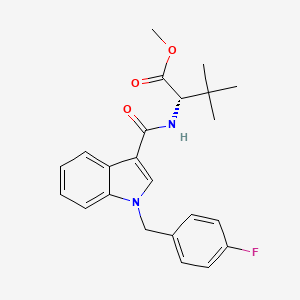

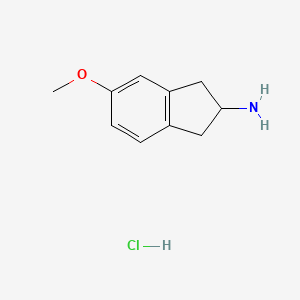

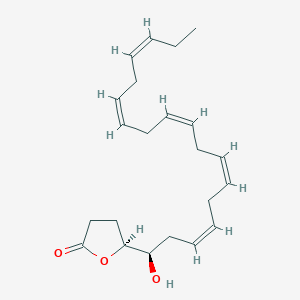

4’'-Hydroxyisojasminin is a compound with the molecular formula C26H38O13 . It is a type of iridoid, a class of monoterpenes that are part of a diverse group of plant metabolites . It is sourced from the roots of Jasminum sambac .

Molecular Structure Analysis

The molecular structure of 4’'-Hydroxyisojasminin includes a total of 80 bonds . It is a complex structure that includes 42 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 five-membered ring, 2 six-membered rings, 1 twelve-membered ring, 2 esters (aliphatic), 6 hydroxyl groups, 1 primary alcohol, 4 secondary alcohols, 1 tertiary alcohol, and 3 ethers (aliphatic) .Physical And Chemical Properties Analysis

4’'-Hydroxyisojasminin is a powder with a molecular weight of 558.57 g/mol . It is soluble in various solvents including DMSO, Pyridine, Methanol, Ethanol, etc . The compound is stable under normal temperatures and pressures .科学的研究の応用

Antiviral and Anticancer Potential : Research has identified nucleobase-transposed nucleosides, nucleotides, and nucleoside phosphonates, including 4'-hydroxymethyl derivatives, as potential antiviral or anticancer agents. Their chemical synthesis and biological activities have been compiled, emphasizing their use in therapeutics (Toti et al., 2015).

Insulinotropic Biological Activity : A study on 4-Hydroxyisoleucine (4-HIL) has demonstrated its insulinotropic biological activity. The research involved cloning and expressing the L-isoleucine dioxygenase gene in Corynebacterium glutamicum ssp. lactofermentum for direct conversion of L-isoleucine into 4-HIL through fermentation (Shi et al., 2015).

Pharmacological Effects : 4-Hydroxyisoleucine has been identified as having a range of pharmacological effects such as anti-hyperglycemia and blood lipid lowering, making it useful in treating diseases like type 2 diabetes, dyslipidemia, and metabolic syndrome (Fen, 2014).

Thermostability and Activity Improvement : Enhancing the thermostability and activity of L-isoleucine hydroxylase has been explored for efficient 4-HIL production. Engineered disulfide bonds have shown to improve the enzyme's thermostability, facilitating its industrial application (Qiao et al., 2019).

Microbial Synthesis and Stereoisomerism : The microbial synthesis of 4-HIL has been investigated, highlighting the stereoselective production of 4-HIL isomers. This research has contributed to understanding the biosynthetic pathways and potential applications of 4-HIL (Kodera et al., 2009).

Biosynthesis of Hydroxybutyrate : The study on methane-based biosynthesis of 4-hydroxybutyrate explored new methodologies for the production of high-value chemical precursors from methane (Nguyen et al., 2021).

特性

IUPAC Name |

16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O13/c1-4-13-14-6-19(29)35-10-16-11(2)5-18(28)26(16,34)12(3)8-36-23(33)15(14)9-37-24(13)39-25-22(32)21(31)20(30)17(7-27)38-25/h4,9,11-12,14,16-18,20-22,24-25,27-28,30-32,34H,5-8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDQUAKPMYNFTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(=O)OCC3C(CC(C3(C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4/'/'-Hydroxyisojasminin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)